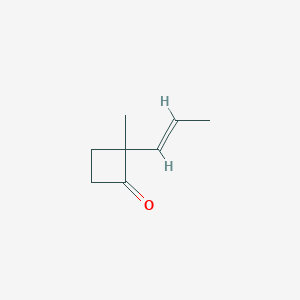

(E)-2-Methyl-2-(prop-1-EN-1-YL)cyclobutanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(E)-2-Methyl-2-(prop-1-EN-1-YL)cyclobutanone is an organic compound that belongs to the class of cyclobutanones. Cyclobutanones are four-membered ring ketones that are known for their strained ring structure, which makes them interesting subjects for chemical research and industrial applications. The compound’s unique structure, featuring a cyclobutane ring with a methyl and a prop-1-en-1-yl substituent, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-Methyl-2-(prop-1-EN-1-YL)cyclobutanone can be achieved through various synthetic routes. One common method involves the cyclization of suitable precursors under specific reaction conditions. For example, the compound can be synthesized via the intramolecular cyclization of a suitable diene or enone precursor in the presence of a catalyst. Typical reaction conditions may include the use of a Lewis acid catalyst, such as aluminum chloride, at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions using continuous flow reactors. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Industrial production methods also focus on minimizing by-products and waste, making the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

(E)-2-Methyl-2-(prop-1-EN-1-YL)cyclobutanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of cyclobutanol derivatives.

Substitution: The compound can participate in substitution reactions, where one of the substituents on the cyclobutane ring is replaced by another group.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction reactions. Substitution reactions may involve the use of nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can result in a variety of substituted cyclobutanone derivatives.

Scientific Research Applications

(E)-2-Methyl-2-(prop-1-EN-1-YL)cyclobutanone has several scientific research applications, including:

Chemistry: The compound is used as a model system to study the reactivity and stability of strained ring systems. It is also used in the synthesis of more complex organic molecules.

Medicine: The compound and its derivatives may have potential therapeutic applications due to their unique chemical properties.

Industry: this compound is used as an intermediate in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-2-Methyl-2-(prop-1-EN-1-YL)cyclobutanone involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the strain in the cyclobutane ring, which makes it more susceptible to certain chemical reactions. The presence of the methyl and prop-1-en-1-yl substituents also affects the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (E)-2-Methyl-2-(prop-1-EN-1-YL)cyclobutanone include other cyclobutanone derivatives with different substituents, such as:

- 2-Methylcyclobutanone

- 2-(Prop-1-EN-1-YL)cyclobutanone

- 2-Ethyl-2-(prop-1-EN-1-YL)cyclobutanone

Uniqueness

This compound is unique due to its specific substituents and the resulting chemical properties. The combination of a methyl group and a prop-1-en-1-yl group on the cyclobutane ring imparts distinct reactivity and stability compared to other cyclobutanone derivatives. This uniqueness makes it an interesting compound for research and industrial applications.

Biological Activity

(E)-2-Methyl-2-(prop-1-EN-1-YL)cyclobutanone is a cyclobutanone derivative that has garnered interest due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound has the molecular formula C9H14O and features a cyclobutane ring with methyl and prop-1-en-1-yl substituents. The synthesis of this compound can be achieved through various methods, including intramolecular cyclization reactions using suitable precursors under specific conditions. For instance, Lewis acid catalysts such as aluminum chloride are often employed to facilitate these reactions at elevated temperatures.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The strain in the cyclobutane ring enhances its reactivity, making it susceptible to various chemical transformations. The substituents on the ring also influence its reactivity and interactions with biological molecules .

Antimicrobial Properties

Recent studies have indicated that cyclobutanones, including this compound, exhibit significant antimicrobial activities. For example, cyclobutanone derivatives have been evaluated for their inhibitory effects against various pathogens. In one study, derivatives showed promising activity against bacterial strains, highlighting their potential as antibiotic agents .

Enzyme Inhibition

Cyclobutanones have been identified as effective inhibitors of specific enzymes. Research has demonstrated that this compound can inhibit diaminopimelate desuccinylase (DapE), an enzyme critical for bacterial cell wall synthesis. This inhibition suggests potential applications in developing new antibacterial drugs .

Neuroprotective Effects

In vitro studies have shown that certain cyclobutanones can protect neuronal cells from apoptosis induced by serum deprivation. Compounds similar to this compound have been reported to activate neurotrophic receptors such as TrkA and TrkB, promoting cell survival in neurodegenerative contexts .

Case Study 1: Antimicrobial Activity Assessment

A recent study assessed the antimicrobial efficacy of various cyclobutanones against common bacterial strains. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential utility in treating bacterial infections.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Standard Antibiotic | 16 | Staphylococcus aureus |

Case Study 2: Enzyme Inhibition Profile

In another investigation focusing on enzyme inhibition, this compound was tested against DapE. The compound demonstrated an IC50 value indicating potent inhibitory action.

| Compound | IC50 (µM) | Enzyme Target |

|---|---|---|

| This compound | 15 | DapE |

| Control Inhibitor | 10 | DapE |

Properties

Molecular Formula |

C8H12O |

|---|---|

Molecular Weight |

124.18 g/mol |

IUPAC Name |

2-methyl-2-[(E)-prop-1-enyl]cyclobutan-1-one |

InChI |

InChI=1S/C8H12O/c1-3-5-8(2)6-4-7(8)9/h3,5H,4,6H2,1-2H3/b5-3+ |

InChI Key |

UGKOGPBIQDJDOX-HWKANZROSA-N |

Isomeric SMILES |

C/C=C/C1(CCC1=O)C |

Canonical SMILES |

CC=CC1(CCC1=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.